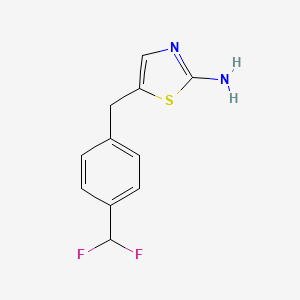
5-(4-(Difluoromethyl)benzyl)thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-(Difluoromethyl)benzyl)thiazol-2-amine is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Méthodes De Préparation
The synthesis of 5-(4-(Difluoromethyl)benzyl)thiazol-2-amine typically involves the reaction of 4-(Difluoromethyl)benzyl bromide with thiazol-2-amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
5-(4-(Difluoromethyl)benzyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Applications De Recherche Scientifique
5-(4-(Difluoromethyl)benzyl)thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for the development of new drugs.
Medicine: Due to its potential anticancer properties, it is studied for its effects on various cancer cell lines.
Industry: It is used in the production of dyes, fungicides, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-(4-(Difluoromethyl)benzyl)thiazol-2-amine involves its interaction with specific molecular targets. For instance, it can bind to DNA and inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its anticancer activity .
Comparaison Avec Des Composés Similaires
Similar compounds to 5-(4-(Difluoromethyl)benzyl)thiazol-2-amine include:
5-(4-Fluorobenzyl)thiazol-2-amine: This compound has a similar structure but with a fluorine atom instead of a difluoromethyl group.
5-(4-Bromobenzyl)thiazol-2-amine: This derivative contains a bromine atom and is known for its potent cytotoxic effects on cancer cells.
The uniqueness of this compound lies in its difluoromethyl group, which can enhance its biological activity and stability compared to other similar compounds.
Propriétés
Formule moléculaire |
C11H10F2N2S |
|---|---|
Poids moléculaire |
240.27 g/mol |
Nom IUPAC |
5-[[4-(difluoromethyl)phenyl]methyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H10F2N2S/c12-10(13)8-3-1-7(2-4-8)5-9-6-15-11(14)16-9/h1-4,6,10H,5H2,(H2,14,15) |
Clé InChI |
SLXYYIAYMHNALV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC2=CN=C(S2)N)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


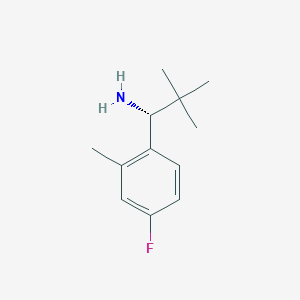
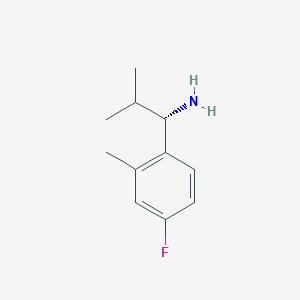
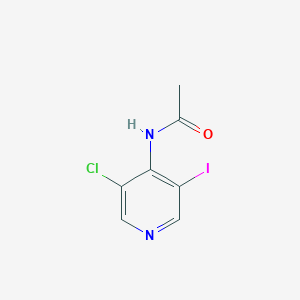
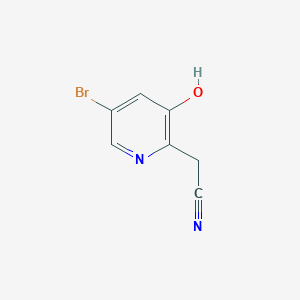
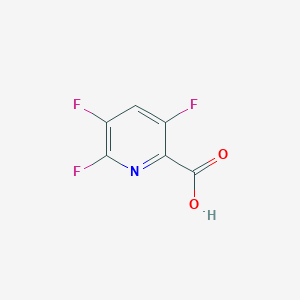
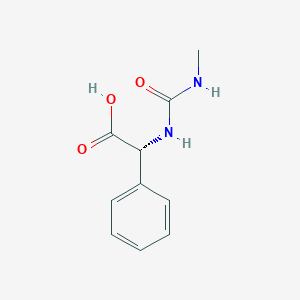
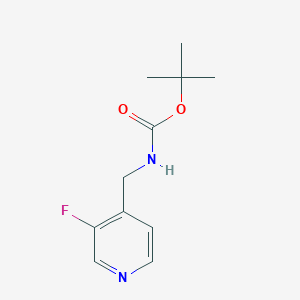
![{1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanol](/img/structure/B13029550.png)
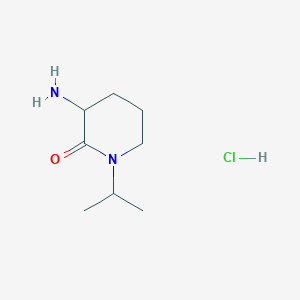
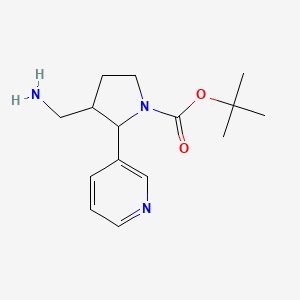
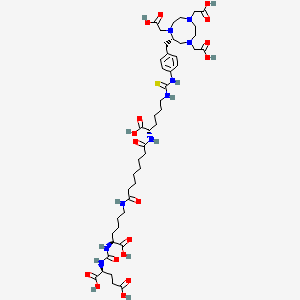

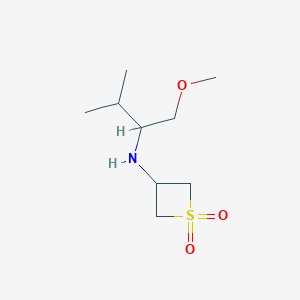
![3-Methylene-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13029592.png)
